DOTMP Ho-166, or 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene-phosphonic acid complexed with holmium-166, is a radiopharmaceutical compound primarily investigated for its applications in targeted skeletal radiotherapy. This compound is designed to deliver therapeutic radiation directly to bone tissues affected by malignancies such as multiple myeloma and bone metastases. The unique properties of holmium-166, including its beta emission and gamma rays, make it suitable for both therapeutic and imaging purposes.
Holmium-166 is produced through neutron activation of natural holmium or dysprosium isotopes in nuclear reactors. The most common method involves irradiating holmium-165 with thermal neutrons to produce holmium-166 via the reaction . This production method ensures high purity and specific activity necessary for medical applications.
The synthesis of DOTMP Ho-166 involves several steps:
The synthesis requires careful control of parameters such as pH and ligand concentration to optimize complexation yields. The reaction typically occurs at room temperature with adjustments made based on preliminary studies that indicate optimal conditions for maximum yield .
The molecular formula for DOTMP Ho-166 is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, phosphorus, and holmium atoms. The structure features a tetraazacyclododecane backbone with multiple phosphonic acid groups that facilitate chelation with holmium .
The average molecular weight of DOTMP Ho-166 is approximately 712.215 g/mol. Its structural arrangement allows for effective binding to bone tissues while delivering therapeutic radiation directly to malignant sites .
DOTMP Ho-166 undergoes several chemical interactions upon administration:
The stability of the DOTMP Ho-166 complex is crucial for its efficacy; studies have shown that it maintains significant stability under physiological conditions for extended periods .
The mechanism by which DOTMP Ho-166 exerts its therapeutic effects involves targeted delivery of radiation to bone tissues:
Studies indicate that DOTMP Ho-166 can effectively reduce tumor burden in preclinical models by delivering localized radiation doses that induce apoptosis in cancer cells .
DOTMP Ho-166 exists as a solid compound at room temperature and is soluble in aqueous solutions due to its phosphonic acid groups.
The compound exhibits high stability under physiological conditions but may degrade under extreme pH levels or elevated temperatures. Its chelation with holmium ensures a prolonged biological half-life suitable for therapeutic applications .
DOTMP Ho-166 has several promising applications in medical science:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2